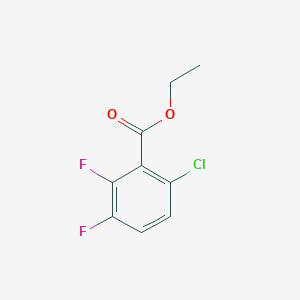

Ethyl 6-chloro-2,3-difluorobenzoate

Description

Significance of Highly Fluorinated Aromatic Compounds in Advanced Chemical Synthesis

Highly fluorinated aromatic compounds are cornerstones of advanced chemical synthesis due to the unique properties conferred by the fluorine atom. As the most electronegative element, fluorine's incorporation into an aromatic ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. cymitquimica.com This has profound implications in drug discovery, where enhancing a drug candidate's metabolic stability can lead to improved pharmacokinetic profiles. In materials science, fluorinated aromatics are integral to the creation of high-performance polymers, liquid crystals, and organic light-emitting diodes (OLEDs), valued for their enhanced thermal stability and chemical resistance. cymitquimica.com Their utility also extends to agrochemicals, where they are used to develop potent herbicides and pesticides. google.com The development of new methodologies for synthesizing fluorinated organic molecules, such as those involving aryne intermediates, remains an area of intense research, reflecting their high demand in both pharmaceutical and agricultural sciences. sigmaaldrich.com

Positioning of Ethyl 6-chloro-2,3-difluorobenzoate within the Research Landscape of Substituted Benzoate (B1203000) Esters

Substituted benzoate esters represent a broad and vital class of chemical intermediates and products. Their applications range from serving as prodrugs, where the ester linkage is designed to be cleaved in the body to release an active therapeutic, to acting as key intermediates in the synthesis of complex molecules. thegoodscentscompany.comsigmaaldrich.com The specific substitution pattern on the benzene (B151609) ring dictates the ester's chemical reactivity and utility.

This compound is a distinct entity within this landscape, characterized by its polyhalogenated structure. The presence of three halogen atoms—one chlorine and two fluorine—on the aromatic ring makes it a highly functionalized and valuable synthetic building block. The carboxylic acid precursor, 6-Chloro-2,3-difluorobenzoic acid, is recognized as a key intermediate in the synthesis of quinolone-3-carboxylic acid derivatives, a class of potent antibacterial agents. acpharms.com By converting this acid to its ethyl ester, chemists can modify its reactivity and solubility, making it suitable for subsequent cross-coupling reactions or other transformations where the ester group serves as a protected form of the carboxylic acid or as a directing group. Therefore, this compound is not typically an end-product itself but rather a specialized intermediate, designed for use in multi-step syntheses of complex, high-value target molecules in medicinal or materials chemistry.

Evolution of Synthetic Strategies for Complex Halogenated Aromatic Systems

The synthesis of complex halogenated aromatic systems has evolved significantly from classical methods that often required harsh conditions. byjus.com Modern organic synthesis now employs a more sophisticated toolkit. Early methods often relied on direct electrophilic halogenation, but controlling the regioselectivity (the specific position of the halogen on the ring) on a highly substituted or deactivated ring was a significant challenge.

Contemporary strategies offer far greater precision. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig couplings, have become routine for forming carbon-carbon and carbon-heteroatom bonds on aromatic rings, allowing for the sequential and controlled introduction of various substituents. byjus.com Furthermore, the development of novel fluorinating agents has made the introduction of fluorine atoms safer and more efficient. cymitquimica.com The use of aryne intermediates has also emerged as a powerful tool for the rapid construction of complex and highly substituted aromatic compounds, including fluorinated ones. sigmaaldrich.com The synthesis of a molecule like this compound would likely proceed via the esterification of its corresponding carboxylic acid, 6-chloro-2,3-difluorobenzoic acid. byjus.comnih.gov This precursor acid itself would be synthesized through a multi-step pathway involving techniques like nitration, reduction, and diazotization to precisely install the halogen atoms at the desired positions. acpharms.comsigmaaldrich.com

Overview of Multidisciplinary Research Approaches for Novel Chemical Entities

The journey of a novel chemical entity from concept to application is rarely confined to a single scientific discipline. Modern chemical research, particularly in drug discovery and materials science, is characterized by its multidisciplinary nature. chemscene.com The development of new molecules is a collaborative effort involving synthetic chemists, who devise the routes to create the compounds; computational chemists, who model molecular properties and predict activity; and pharmacologists or materials scientists, who test the biological activity or physical properties of the new entities. merckmillipore.com

This integrated approach allows for a more rational design process. For instance, computational models can predict how a molecule like this compound might be further modified to create a derivative that fits perfectly into the active site of a target enzyme. Synthetic chemists then build that molecule, which is subsequently evaluated in biological assays. chemscene.com This iterative cycle of design, synthesis, and testing accelerates the discovery process and increases the chances of identifying promising lead compounds for new drugs or materials. merckmillipore.com

Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1805224-98-9 |

| Molecular Formula | C₉H₇ClF₂O₂ |

| Molecular Weight | 220.60 g/mol |

| Canonical SMILES | CCOC(=O)C1=C(C(=C(C=C1)Cl)F)F |

Table 2: Properties of Precursor Compound 6-Chloro-2,3-difluorobenzoic acid

| Property | Value | Source |

| CAS Number | 887584-84-1 | nih.gov |

| Molecular Formula | C₇H₃ClF₂O₂ | nih.gov |

| Molecular Weight | 192.55 g/mol | nih.gov |

| IUPAC Name | 6-chloro-2,3-difluorobenzoic acid | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClF2O2 |

|---|---|

Molecular Weight |

220.60 g/mol |

IUPAC Name |

ethyl 6-chloro-2,3-difluorobenzoate |

InChI |

InChI=1S/C9H7ClF2O2/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4H,2H2,1H3 |

InChI Key |

QQMMVFVZHSOYCK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1F)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Ethyl 6 Chloro 2,3 Difluorobenzoate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of ethyl 6-chloro-2,3-difluorobenzoate identifies the ester linkage as the most logical point for disconnection. This primary disconnection points to two key precursors: 6-chloro-2,3-difluorobenzoic acid and ethanol (B145695). This strategy simplifies the synthesis into two main challenges: the formation of the substituted benzoic acid and the subsequent esterification.

A further disconnection of the 6-chloro-2,3-difluorobenzoic acid intermediate reveals simpler, more readily available starting materials. The chloro and fluoro substituents on the benzene (B151609) ring can be introduced through various aromatic substitution reactions. This multi-step approach allows for the precise placement of the halogen atoms, which is crucial for the final product's identity and purity.

Direct Esterification Routes and Ester Exchange Reactions

The most direct route to this compound is the Fischer esterification of 6-chloro-2,3-difluorobenzoic acid with ethanol. libretexts.org This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, which protonates the carbonyl group of the carboxylic acid, enhancing its electrophilicity for attack by the ethanol nucleophile. libretexts.org The reaction is reversible, and to drive the equilibrium towards the product, an excess of ethanol is often used, or the water formed during the reaction is removed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com

Transesterification, or ester exchange, presents an alternative route. This method would involve reacting a different ester of 6-chloro-2,3-difluorobenzoic acid, such as the methyl ester, with an excess of ethanol in the presence of an acid or base catalyst. While viable, this approach is generally less direct than Fischer esterification if the parent carboxylic acid is available.

Multi-step Synthetic Sequences from Halogenated Benzoic Acid Derivatives

Often, the most practical approach to complex substituted benzoates is through a multi-step synthesis that builds the molecule from simpler, commercially available precursors.

The synthesis of the crucial intermediate, 6-chloro-2,3-difluorobenzoic acid, can be accomplished through several pathways. nih.gov One common strategy involves the halogenation of a difluorobenzoic acid derivative. For instance, starting with a difluorobenzoic acid, a chlorination step can be employed to introduce the chlorine atom at the desired position. The regioselectivity of this halogenation is directed by the existing substituents on the aromatic ring.

Another approach could involve the functionalization of a dichlorofluorobenzene derivative. Through a sequence of reactions, such as nitration, reduction of the nitro group to an amine, diazotization, and subsequent Sandmeyer reaction, a cyano group can be introduced, which can then be hydrolyzed to the carboxylic acid. The specific sequence and reagents are chosen to ensure the correct substitution pattern on the final benzoic acid.

Once 6-chloro-2,3-difluorobenzoic acid is obtained, various coupling reactions can be employed for the esterification step. organic-chemistry.org These methods are particularly useful when the direct Fischer esterification is not efficient or when mild reaction conditions are required. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rsc.org These reagents activate the carboxylic acid by forming a highly reactive intermediate, which is then readily attacked by ethanol to form the ethyl ester. rsc.org

Another effective method involves converting the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting 6-chloro-2,3-difluorobenzoyl chloride is highly electrophilic and reacts rapidly with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl produced.

Catalytic Approaches in the Synthesis of Fluorinated Benzoates

Catalysis plays a pivotal role in the synthesis of fluorinated benzoates, offering pathways to improved efficiency and selectivity. google.com In the context of synthesizing the 6-chloro-2,3-difluorobenzoic acid precursor, catalytic reduction is a key step in pathways involving the reduction of a nitro group. google.com Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are commonly used for this transformation under a hydrogen atmosphere. google.com

In the esterification step, aside from traditional acid catalysts, Lewis acids can also be employed to promote the reaction. organic-chemistry.org Furthermore, enzymatic catalysis presents a green chemistry alternative for ester synthesis, offering high selectivity under mild conditions, although its application to highly substituted and halogenated substrates like 6-chloro-2,3-difluorobenzoic acid may require specific enzyme engineering.

Recent advancements in photocatalysis have introduced novel methods for C-H fluorination, where benzoyl groups can act as photosensitizing catalysts. nih.gov While not a direct method for the synthesis of this compound, this highlights the expanding role of catalytic strategies in the synthesis of complex fluorinated molecules. nih.gov

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For Fischer esterification, this involves adjusting the temperature, reaction time, and the ratio of reactants and catalyst. masterorganicchemistry.com For instance, using a large excess of ethanol can significantly shift the equilibrium towards the product. masterorganicchemistry.com

In multi-step syntheses, the purification of intermediates at each stage is critical to prevent the accumulation of impurities. Chromatographic techniques are often employed for this purpose. For coupling reactions, the choice of solvent, temperature, and the specific coupling agent and additives can have a profound impact on the reaction's success. For example, the use of a non-nucleophilic solvent can prevent unwanted side reactions.

In industrial-scale production, process optimization also considers factors such as cost, safety, and environmental impact. This may involve exploring solvent-free reaction conditions, the use of recyclable catalysts, and minimizing the number of synthetic steps. google.com

Stereochemical Considerations in Related Chiral Analogues in Fluorinated Ester Synthesis

The introduction of fluorine atoms into organic molecules can significantly influence their physical, chemical, and biological properties. In the context of medicinal chemistry and materials science, controlling the three-dimensional arrangement of atoms, or stereochemistry, is crucial as different stereoisomers of a molecule can exhibit vastly different activities. wikipedia.org For analogues of this compound, where chirality might be introduced by modifying the substituent pattern or through reactions at the ester group, achieving stereochemical control is a significant synthetic challenge. The synthesis of enantiomerically pure organofluorine compounds is a key area of modern chemical research. researchgate.net

A primary strategy for inducing chirality during the synthesis of complex molecules is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the stereoselective formation of a new stereocenter. wikipedia.orgsigmaaldrich.com After the desired stereochemistry has been established, the auxiliary can be removed and often recycled. sigmaaldrich.com This methodology is highly effective for creating enantiomerically pure compounds. sigmaaldrich.com

For instance, in the synthesis of fluorinated molecules, chiral oxazolidinones, often referred to as Evans' auxiliaries, have been widely used. researchgate.netcyu.fr These auxiliaries can be attached to a precursor of the target ester, and subsequent reactions, such as alkylation, occur with high diastereoselectivity due to the steric influence of the auxiliary. cyu.fr Another example is the use of (-)-8-phenylmenthol (B56881) as a chiral auxiliary in the synthesis of chiral nonracemic β-fluoroalkyl β-amino acid derivatives. acs.org The reduction of γ-fluorinated β-enamino esters derived from this auxiliary proceeds with moderate to good diastereoselectivity, demonstrating the directing power of the chiral group. acs.org

The table below illustrates the diastereoselectivity achieved in the reduction of various chiral β-enamino esters using (-)-8-phenylmenthol as the chiral auxiliary, leading to the formation of β-fluoroalkyl β-amino acid derivatives.

| Entry | R¹ | R² | Yield (%) | Diastereomeric Ratio (anti:syn) |

| 1 | CF₃ | H | 95 | 70:30 |

| 2 | CF₃ | Me | 92 | 75:25 |

| 3 | CF₃ | Et | 90 | 80:20 |

| 4 | CF₂CF₃ | H | 96 | 78:22 |

| 5 | CF₂CF₃ | Me | 94 | 85:15 |

| Data synthesized from findings reported in the synthesis of fluorinated β-amino acids. acs.org |

Another powerful approach to stereoselective synthesis is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. researchgate.netacs.org This method is often more efficient than using stoichiometric chiral auxiliaries. acs.org For fluorinated esters, chiral catalysts can be employed in various reactions. For example, chiral palladium complexes have been used for the enantioselective fluorination of β-ketoesters, yielding products with high enantiomeric excess. acs.org Similarly, cooperative catalysis, involving a chiral amine and a chiral Lewis acid, has been effective for the enantioselective nucleophilic fluorination of epoxides. acs.org

The development of stereocontrolled methods for synthesizing fluorinated compounds is critical. The unique stereoelectronic effects of fluorine, such as the gauche effect observed in 1,2-difluoroethane, can dictate the conformation of a molecule, which in turn affects its biological activity. nih.gov Therefore, the ability to synthesize specific chiral analogues of fluorinated esters like this compound opens up possibilities for creating novel pharmaceuticals and advanced materials with precisely controlled properties. nih.govnih.gov

Reaction Mechanisms and Reactivity Profiles of Ethyl 6 Chloro 2,3 Difluorobenzoate

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorinated Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a critical reaction for functionalizing electron-deficient aromatic rings. wikipedia.orgmasterorganicchemistry.com The presence of multiple electron-withdrawing halogen substituents on the benzene (B151609) ring of ethyl 6-chloro-2,3-difluorobenzoate makes it a suitable substrate for SNAr reactions. wikipedia.org In these reactions, a nucleophile attacks the aromatic ring, displacing one of the leaving groups, typically a halide. wikipedia.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Regioselectivity and Mechanistic Pathways in SNAr

The regioselectivity of SNAr reactions on polysubstituted aromatic rings like this compound is governed by the ability of the electron-withdrawing groups to stabilize the negative charge of the Meisenheimer intermediate. Electron-withdrawing groups positioned ortho or para to the site of nucleophilic attack provide the most effective stabilization through resonance delocalization.

The mechanistic pathway involves the initial attack of a nucleophile on one of the fluorinated carbon atoms, leading to the formation of a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing substituents. The subsequent elimination of a fluoride (B91410) ion restores the aromaticity of the ring, yielding the substituted product. nih.gov

Influence of Halogen Substituents on SNAr Reactivity

The nature of the halogen substituents significantly impacts the rate and feasibility of SNAr reactions. The high electronegativity of fluorine makes the C-F bond highly polarized, rendering the attached carbon atom more electrophilic and susceptible to nucleophilic attack. nih.gov This effect generally leads to a higher reactivity of fluoroarenes in SNAr reactions compared to their chloro- or bromo-analogues, despite the greater strength of the C-F bond. This is because the rate-determining step in most SNAr reactions is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

For this compound, the two fluorine atoms strongly activate the ring for SNAr. The chlorine atom also contributes to the activation, albeit to a lesser extent than fluorine in terms of inductive electron withdrawal. However, the relative leaving group ability of the halogens (I > Br > Cl > F) can become a factor in certain cases. In situations where the cleavage of the carbon-halogen bond becomes more significant in the rate-determining step, the chlorine atom might be preferentially displaced over the fluorine atoms. The specific reaction conditions, the nature of the nucleophile, and the solvent can all influence the relative reactivity of the C-Cl and C-F bonds.

Electrophilic Aromatic Substitution Reactions on Halogenated Arenes

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com However, the presence of deactivating halogen substituents on the aromatic ring of this compound makes it significantly less reactive towards electrophiles compared to unsubstituted benzene. masterorganicchemistry.comyoutube.com Halogens are deactivating due to their inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring, making it less nucleophilic. masterorganicchemistry.com

While halogens are deactivating, they are considered ortho, para-directors in electrophilic aromatic substitution reactions. This is because the lone pairs on the halogen atoms can donate electron density through resonance to the ortho and para positions, stabilizing the arenium ion intermediate formed during the reaction. However, due to the strong deactivating effect of the three halogen substituents and the ester group on this compound, forcing conditions would likely be required for any electrophilic substitution to occur. The substitution pattern would be complex due to the presence of multiple directing groups.

Hydrolysis and Transesterification Reactions of the Ethyl Ester Moiety

The ethyl ester group in this compound can undergo hydrolysis and transesterification reactions.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 6-chloro-2,3-difluorobenzoic acid, and ethanol (B145695). Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the elimination of the ethoxide leaving group.

Transesterification: This reaction involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. organic-chemistry.org For example, reacting this compound with methanol (B129727) would yield mthis compound. The equilibrium of this reaction can be shifted by using a large excess of the new alcohol or by removing one of the products. organic-chemistry.org Various catalysts, including mineral acids, metal alkoxides, and enzymes, can be employed to facilitate transesterification. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions Involving Aromatic Halides (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com this compound, with its multiple carbon-halogen bonds, is a potential substrate for these reactions. Common examples include the Suzuki, Sonogashira, and Negishi couplings.

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aromatic halide, forming a palladium(II) intermediate. youtube.com

Transmetalation: The organic group from an organometallic reagent (e.g., organoboron in Suzuki, organozinc in Negishi) is transferred to the palladium(II) center, displacing the halide. youtube.com

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. youtube.com

Reactivity of Carbon-Halogen Bonds (C-Cl and C-F) in Cross-Coupling

The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend C-I > C-Br > C-Cl >> C-F. The bond strength increases from C-I to C-F, making the oxidative addition step progressively more difficult.

For this compound, the C-Cl bond is significantly more reactive than the C-F bonds in typical palladium-catalyzed cross-coupling reactions. nih.govscispace.com Therefore, selective coupling at the C-Cl position is generally achievable under standard conditions. For instance, in a Suzuki coupling, reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield the product where the chlorine atom is replaced by the aryl group, leaving the C-F bonds intact.

While C-F bond activation in cross-coupling reactions is challenging, recent advances in catalyst design, including the use of specific ligands and additives, have made the coupling of aryl fluorides possible. nih.gov However, these reactions often require more forcing conditions and specialized catalytic systems compared to the coupling of aryl chlorides. nih.gov The selective activation of one C-F bond over another in a polyfluorinated compound like this compound would present an additional synthetic challenge, requiring careful optimization of reaction conditions and catalyst choice.

Radical Reactions and Reductive Pathways in Fluorinated Aromatics

The presence of halogen atoms on the aromatic ring of this compound suggests potential for radical-mediated reactions and reductive dehalogenation pathways. While specific studies on this exact molecule are not prevalent in the reviewed literature, the reactivity can be inferred from the general principles governing fluorinated and chlorinated aromatic compounds.

Radical reactions on aromatic systems are less common than on alkanes but can be initiated under specific conditions, such as with UV light or radical initiators. commonorganicchemistry.comacs.org For halogenated aromatic compounds, radical reactions can lead to dehalogenation or substitution. The C-Cl bond is weaker than the C-F bond and is more susceptible to homolytic cleavage under radical conditions. However, the high strength of the C-F bonds makes radical reactions involving their cleavage less likely.

Reductive pathways for polyhalogenated aromatic compounds are a more common and studied area, often driven by environmental or synthetic interests. arkat-usa.orggoogle.comcas.cn Reductive dehalogenation can occur under various conditions, including with metal hydrides, under methanogenic conditions by microorganisms, or through catalytic hydrogenation. google.comnih.gov In the case of this compound, the chlorine atom is the most likely site for reductive removal due to the lower bond dissociation energy of the C-Cl bond compared to the C-F bond.

The following table outlines potential reductive pathways for this compound based on known reactions for similar compounds.

| Reductive Pathway | Reagents and Conditions | Expected Major Product | Reference |

| Reductive Dechlorination | Zn, Acetic Acid, Water | Ethyl 2,3-difluorobenzoate | organicreactions.org |

| High-activity alkali metal hydride (e.g., NaH) in aprotic solvent | Ethyl 2,3-difluorobenzoate | google.com | |

| Microbial anaerobic conditions | 2,3-Difluorobenzoic acid (following hydrolysis) | arkat-usa.orgnih.gov |

It is important to note that the selectivity of these reactions can be influenced by the reaction conditions and the presence of other functional groups. The ester group, for instance, could also be reduced under certain conditions, especially with strong reducing agents like lithium aluminum hydride.

Derivatization via Functional Group Transformations

The functional groups of this compound offer several avenues for derivatization, allowing for the synthesis of a variety of related compounds. These transformations primarily involve reactions of the ethyl ester and the chloro substituent.

Hydrolysis of the Ester Group: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 6-chloro-2,3-difluorobenzoic acid. Basic hydrolysis, or saponification, is typically carried out using a strong base like sodium hydroxide in an aqueous or alcoholic solution, followed by acidification to protonate the carboxylate salt. sserc.org.uk While the presence of ortho substituents can sometimes hinder ester hydrolysis, methods for the hydrolysis of sterically hindered esters are available. acs.orgarkat-usa.orgresearchgate.net

Reduction of the Ester Group: The ester can be reduced to a primary alcohol, (6-chloro-2,3-difluorophenyl)methanol, using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, capable of reducing esters to alcohols efficiently. commonorganicchemistry.comorgosolver.comlibretexts.orglibretexts.orglibretexts.orgyoutube.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters but can be used under specific conditions or in combination with activating agents. commonorganicchemistry.comlibretexts.org

Amination via Nucleophilic Aromatic Substitution: The chlorine atom on the aromatic ring can potentially be substituted by an amino group through nucleophilic aromatic substitution (SₙAr). The reactivity of aryl halides in SₙAr reactions is enhanced by the presence of electron-withdrawing groups. In this compound, the fluorine atoms and the ethyl ester group are electron-withdrawing, which should activate the ring towards nucleophilic attack. While direct amination of benzene can be achieved under plasma conditions, nih.gov more conventional methods for aryl amination involve reaction with ammonia (B1221849) or amines, often in the presence of a catalyst. For instance, amination of chloro-substituted heteroarenes has been demonstrated. orgosolver.com The fluorine atoms, particularly the one ortho to the chlorine, are also potential leaving groups in SₙAr reactions, and their reactivity relative to chlorine can depend on the reaction conditions and the nucleophile. stackexchange.comnih.gov

The following table summarizes key derivatization reactions for this compound.

| Transformation | Reagents and Conditions | Product | General Reference |

| Ester Hydrolysis | 1. NaOH (aq), Heat2. HCl (aq) | 6-Chloro-2,3-difluorobenzoic acid | sserc.org.uk |

| Ester Reduction | 1. LiAlH₄, THF2. H₃O⁺ | (6-Chloro-2,3-difluorophenyl)methanol | libretexts.orglibretexts.org |

| Amination | NH₃ or R-NH₂, High Temperature/Pressure, possibly with a catalyst | Ethyl 6-amino-2,3-difluorobenzoate | orgosolver.com |

These transformations provide pathways to a range of derivatives of this compound, which can be valuable intermediates in the synthesis of more complex molecules. The specific conditions for these reactions would require experimental optimization to achieve the desired products in good yields.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of ethyl 6-chloro-2,3-difluorobenzoate. Through a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. researchgate.net

The ¹H NMR spectrum of this compound provides crucial information about the number and electronic environment of the hydrogen atoms. The ethyl group protons typically appear as a characteristic quartet and triplet. The aromatic protons exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the ester group is typically observed at a downfield chemical shift. The aromatic carbons' chemical shifts are influenced by the attached substituents (chlorine, fluorine, and the ethyl ester group), and their signals are often split due to coupling with the fluorine atoms.

A detailed analysis of the chemical shifts in both ¹H and ¹³C NMR spectra, often recorded in a solvent like CDCl₃ with TMS as an internal standard, allows for the initial assignment of the different molecular fragments. rsc.orgrsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Benzoates

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| ¹H | ~4.4 | q | ~7.1 | -OCH₂CH₃ |

| ¹H | ~1.4 | t | ~7.1 | -OCH₂CH₃ |

| ¹H | 7.0-7.8 | m | - | Aromatic CH |

| ¹³C | ~164 | s | - | C=O |

| ¹³C | ~115-155 | m | - | Aromatic C |

| ¹³C | ~62 | s | - | -OCH₂CH₃ |

| ¹³C | ~14 | s | - | -OCH₂CH₃ |

Note: The exact chemical shifts and coupling constants for this compound would require specific experimental data. The values presented are typical for similar structures.

¹⁹F NMR spectroscopy is indispensable for confirming the substitution pattern of the fluorine atoms on the benzene (B151609) ring. The spectrum provides direct evidence of the chemical environment of each fluorine atom. For this compound, two distinct signals would be expected, corresponding to the fluorine atoms at the C-2 and C-3 positions. The chemical shifts and the coupling between these two fluorine atoms (³JF-F) are characteristic of their relative positions. Additionally, coupling to nearby protons (JH-F) can further solidify the structural assignment. For instance, in similar difluorinated aromatic compounds, the fluorine signals appear as distinct multiplets. beilstein-journals.org

Two-dimensional (2D) NMR experiments are pivotal in establishing the connectivity between different atoms within the molecule. researchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a cross-peak between the quartet and triplet of the ethyl group would be observed, confirming their connectivity. It would also show correlations between the aromatic protons, helping to trace their arrangement on the ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This allows for the unambiguous assignment of the carbon signals for the -CH₂ and -CH₃ groups of the ethyl moiety and the aromatic CH groups. youtube.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, the molecular formula can be unequivocally confirmed. The characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be readily observable in the mass spectrum, providing further evidence for the presence of chlorine in the molecule.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), can provide insights into the molecule's structure. The fragmentation pathways of this compound would likely involve the loss of the ethoxy group, the carbonyl group, and potentially the chlorine and fluorine atoms, leading to a series of fragment ions that are consistent with the proposed structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester would also be present. Aromatic C-H and C=C stretching vibrations, as well as C-F and C-Cl stretching vibrations, would also be observed at their characteristic frequencies.

Raman Spectroscopy : Raman spectroscopy can provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. The symmetric stretching of the benzene ring is often a strong band in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C=O Stretch (Ester) | 1720 - 1740 |

| C-O Stretch (Ester) | 1100 - 1300 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C-F Stretch | 1000 - 1400 |

| C-Cl Stretch | 600 - 800 |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

For a definitive determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray crystallography is the gold standard. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic transitions within molecules. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur and their intensities are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

In the case of this compound, the principal chromophore is the substituted benzene ring. The electronic spectrum of benzene and its derivatives is dominated by transitions of π electrons from bonding (π) and non-bonding (n) molecular orbitals to anti-bonding (π) molecular orbitals. These are typically referred to as π → π and n → π* transitions. researchgate.netebi.ac.uk

The benzene molecule itself exhibits characteristic absorption bands. The introduction of substituents onto the benzene ring, such as the chloro, difluoro, and ethyl ester groups present in this compound, can cause shifts in the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. These shifts are primarily due to the electronic effects of the substituents:

Halogen Substituents (Cl, F): Chlorine and fluorine atoms act as auxochromes on the benzene ring. An auxochrome is a group that, when attached to a chromophore, alters the λmax and intensity of the absorption. Halogens exhibit both an inductive effect (-I) and a resonance effect (+R). While their inductive effect withdraws electron density from the ring, their resonance effect, due to the presence of lone pairs of electrons, donates electron density to the π system. This donation of electron density generally leads to a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands of the benzene ring. youtube.com

Ethyl Ester Group (-COOCH₂CH₃): The ethyl ester group is an electron-withdrawing group due to the carbonyl (C=O) functionality. This group can extend the conjugation of the benzene ring's π system. The carbonyl group also possesses non-bonding electrons (n-electrons) on the oxygen atom, which can lead to n → π* transitions in addition to the π → π* transitions of the aromatic ring. These n → π* transitions are typically of lower intensity than the π → π* transitions. semanticscholar.org The conjugation effect of the carbonyl group generally results in a bathochromic shift of the main absorption bands. shimadzu.com

The following interactive data table presents UV-Vis absorption data for benzene and some related substituted aromatic compounds to provide a comparative context for the expected spectral characteristics of this compound.

| Compound | λmax (nm) | Solvent | Transition Type | Reference |

|---|---|---|---|---|

| Benzene | 255 | Ethanol (B145695) | π → π* (B-band) | shimadzu.com |

| Naphthalene | 286 | Ethanol | π → π | shimadzu.com |

| Anthracene | 375 | Ethanol | π → π | shimadzu.com |

| Ethyl Benzoate (B1203000) | 230, 274 | Not Specified | π → π | ebi.ac.uk |

| Poly(3-phenylthiophene) | 428 | Dichlorobenzene | π → π | researchgate.net |

The study of the UV-Vis spectrum of this compound, when conducted, would provide valuable information for its structural elucidation and characterization. The precise λmax and ε values would be a unique fingerprint for the compound, reflecting the specific electronic environment created by its particular substitution pattern.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties, providing a balance between accuracy and computational cost. For Ethyl 6-chloro-2,3-difluorobenzoate, DFT calculations can be employed to optimize the molecular geometry, calculate electronic energies, and derive various reactivity descriptors.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -7.5 | Indicates the energy of the highest occupied molecular orbital, related to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 | Represents the energy of the lowest unoccupied molecular orbital, related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 | The energy difference between the HOMO and LUMO, which is a measure of the molecule's excitability and chemical stability. |

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution in a molecule. It is generated by calculating the electrostatic potential on the molecule's van der Waals surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (colored blue) signify electron-poor areas susceptible to nucleophilic attack.

For this compound, an ESP map would likely show negative potential around the oxygen atoms of the ester group and the fluorine atoms due to their high electronegativity. The hydrogen atoms of the ethyl group and the aromatic ring would exhibit positive potential. This visual representation of charge distribution complements the FMO analysis in predicting the molecule's reactive behavior.

Conformational Analysis and Energy Minima Determination

Molecules with rotatable bonds, such as the ethyl group in this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. By systematically rotating the dihedral angles associated with the flexible bonds and calculating the potential energy at each step, a potential energy surface can be mapped. The points on this surface with the lowest energy correspond to the most stable conformations of the molecule. This analysis is crucial as the geometry of the most stable conformer is used for subsequent quantum chemical calculations.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For this compound, one could model reactions such as its hydrolysis or its reaction with a nucleophile. Techniques like relaxed surface scans or more sophisticated methods like the nudged elastic band (NEB) can be used to locate the transition state geometry. youtube.com The activation energy, which is the energy difference between the reactants and the transition state, can then be calculated to predict the reaction rate.

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical calculations can predict various spectroscopic parameters from first principles, which can be compared with experimental data for structure validation. For instance, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be computed to aid in the interpretation of experimental NMR spectra. For related compounds, DFT calculations have been shown to be consistent with X-ray diffraction data. exlibrisgroup.com

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| Infrared (IR) Spectroscopy | C=O Stretch | ~1720 cm⁻¹ |

| C-Cl Stretch | ~750 cm⁻¹ | |

| C-F Stretch | ~1200-1300 cm⁻¹ | |

| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | ~165 ppm |

| Aromatic Carbons | ~110-150 ppm | |

| Ethyl Group Carbons | ~14, 61 ppm |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a system of molecules. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the bulk properties of a substance. For this compound, MD simulations could be used to study its behavior in different solvents, providing information on its solvation and transport properties. These simulations can also be used to understand how molecules of this compound interact with each other in the liquid or solid state.

Applications in Advanced Organic Synthesis and Materials Science

Ethyl 6-chloro-2,3-difluorobenzoate as a Versatile Synthetic Building Block

The strategic placement of chloro and difluoro substituents on the ethyl benzoate (B1203000) scaffold makes this compound a key starting material for a variety of chemical transformations. The presence of multiple reactive sites allows for its use in the construction of more complex molecular architectures.

Precursor for Novel Fluoroaromatic Heterocycles

The synthesis of novel fluoroaromatic heterocycles is an area of significant research interest, driven by their wide-ranging applications in pharmaceuticals and agrochemicals. While direct examples of heterocycle synthesis from this compound are not extensively documented in publicly available literature, the reactivity of its functional groups suggests its potential as a precursor. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then undergo cyclization reactions with appropriate binucleophiles to form various heterocyclic systems. The chloro and fluoro substituents can also participate in or influence nucleophilic aromatic substitution reactions, paving the way for the introduction of nitrogen, oxygen, or sulfur-containing rings. The synthesis of related structures, such as 6-chloro-10-trifluoromethylbenzo[a]phenothiazines from 2,3-dichloro-1,4-naphthoquinone, highlights the utility of chlorinated aromatic compounds in constructing complex heterocyclic frameworks. researchgate.net

Intermediate in the Synthesis of Specialty Polymers and Oligomers

Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. This compound can serve as a monomer or a precursor to monomers for the synthesis of specialty polymers and oligomers. The aromatic core and the reactive sites can be incorporated into polymer backbones through polycondensation reactions. For example, conversion of the ethyl ester to an acid chloride or another reactive derivative would enable its reaction with difunctional monomers to form polyesters or polyamides. While specific polymers derived directly from this compound are not widely reported, the principles of step-growth polymerization of aromatic monomers are well-established. mdpi.comnih.govnii.ac.jp The synthesis of dense 1,2,3-triazole oligomers from monomers containing azide (B81097) and alkyne moieties demonstrates the broader strategies for creating complex oligomeric structures from functionalized building blocks. researchgate.net

Role in the Preparation of Advanced Agrochemicals and Intermediates

Halogenated benzoic acid derivatives are a cornerstone in the development of modern agrochemicals, particularly herbicides. For instance, chlorimuron-ethyl (B22764) is a sulfonylurea herbicide derived from a substituted benzoic acid. nih.gov While the direct application of this compound in a commercial agrochemical is not explicitly detailed, its structural motifs are present in molecules with known herbicidal activity. Patents describe the use of 6-optionally substituted-2-substituted benzoylsulfonamides for weed control. google.com The synthesis of these complex molecules often involves multiple steps where a substituted benzoic acid or its ester is a key intermediate. The specific combination of chloro and difluoro substituents in this compound could be leveraged to fine-tune the biological activity and selectivity of new agrochemical candidates.

Development of Fluoroaromatic Scaffolds for Functional Materials

The development of functional materials with tailored properties is a rapidly advancing field. Fluoroaromatic scaffolds are of particular interest due to their unique electronic and physical characteristics. This compound can be a starting point for the synthesis of such scaffolds. For example, it could be used to create building blocks for liquid crystals, where the rigid aromatic core and the polar substituents can influence the mesophase behavior. wikipedia.org Additionally, derivatives of this compound could be explored for the synthesis of functional dyes, where the electronic nature of the substituents can impact the absorption and emission properties. weylchem-organica.com

Mechanistic Probes in Catalysis Research

Substituted aromatic compounds are often used as probes to understand reaction mechanisms in catalysis. The electronic and steric effects of the substituents can influence the rate and selectivity of catalytic transformations, providing valuable insights into the transition states and intermediates involved. While there are no specific reports of this compound being used as a mechanistic probe, studies on the catalytic hydrogenation of ethyl benzoate and the hydrolysis of substituted phenyl benzoates demonstrate the principles of using such molecules to probe reaction mechanisms. researchgate.netsemanticscholar.orgresearchgate.net The distinct electronic properties of the chloro and difluoro substituents on this compound could make it a useful tool for elucidating the mechanisms of various catalytic reactions.

Applications in Non-Linear Optics or Electronic Materials Research

Molecules with extended π-systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties. While simple benzoates are not typically strong NLO materials, they can be incorporated into larger conjugated systems. Research on compounds like 4-(benzothiazolyldiazenyl)-3-chlorophenyl 4-(nonylthio)benzoate shows that substituted benzoates can be part of molecules with interesting NLO properties. researchgate.netresearchgate.net Furthermore, fluorinated aromatic compounds are being investigated for use as electron-transporting materials in organic light-emitting diodes (OLEDs) due to their electronic properties and stability. researchgate.net Although direct applications of this compound in these areas have not been reported, its derivatives could potentially be explored for these advanced material applications.

Future Research Directions and Unexplored Potential

Novel Synthetic Methodologies for Benzoate (B1203000) Derivates

While classical methods like Fischer esterification are foundational, future research should focus on developing more efficient, selective, and sustainable synthetic routes for producing substituted benzoates. sciencemadness.org The exploration of enzymatic synthesis, for instance, offers a green alternative to traditional chemical methods. researchgate.netscilit.com Studies on the enzymatic acylation of benzyl (B1604629) alcohol to benzyl benzoate have demonstrated high conversion rates and the feasibility of solvent-free processes, which could be adapted for ethyl 6-chloro-2,3-difluorobenzoate. researchgate.net

Advanced catalytic systems represent another major frontier. The development of palladium-catalyzed multicomponent reactions has enabled the efficient synthesis of complex fluorinated heterocycles from simple starting materials. acs.org Similarly, exploring transmetalation reactions, such as those using arylboronic esters with manganese(I) complexes, could provide novel pathways to functionalized aryl compounds that can be converted to benzoate derivatives. acs.org Microwave-assisted techniques, which have been shown to facilitate Fries rearrangements and produce substituted benzoyl phenyl benzoates in excellent yields, could also be applied to accelerate reactions and improve efficiency. nih.gov

Table 1: Comparison of Synthetic Methodologies for Benzoate Derivatives

| Methodology | Description | Potential Advantages for this compound | Key Findings/References |

|---|---|---|---|

| Enzymatic Synthesis | Utilizes enzymes like lipases as biocatalysts for esterification or acylation. | High selectivity, mild reaction conditions, reduced waste, solvent-free options. | High conversions (up to 97%) achieved for benzyl benzoate synthesis. researchgate.net |

| Microwave-Assisted Synthesis | Employs microwave irradiation to rapidly heat reactions. | Drastically reduced reaction times, often improved yields. | Used for facile Fries rearrangement to produce dibenzoyl phenols in excellent yield. nih.gov |

| Palladium-Catalyzed Reactions | Involves Pd(0) catalysts in multi-component or cascade reactions to build complex molecules. | High efficiency in forming C-C and C-N bonds, enabling access to complex fluorinated structures. | Successfully used to synthesize fluorinated 3-pyrroline (B95000) aminals. acs.org |

| Transmetalation Reactions | Involves the transfer of an organic group from one metal to another, creating new organometallic reagents. | Provides access to novel reactivity and functionalization patterns. | Synthesis of (CO)5Mn(I)–aryl compounds from arylboronic esters. acs.org |

Investigation of Non-Conventional Reactivity Modes

The electronic landscape of this compound is shaped by the competing inductive and resonance effects of its halogen substituents. This complex electronic nature suggests that the molecule may exhibit reactivity patterns beyond simple aromatic substitution or ester hydrolysis. Future research could probe for such non-conventional modes. For example, studies on related organometallic complexes have revealed unexpected reaction pathways, such as CO insertion into a metal-aryl bond prior to subsequent reactions like fluorination or conjugate addition. acs.org Investigating the organometallic chemistry of this compound could uncover similar, synthetically valuable transformations.

Furthermore, the presence of multiple halogens invites exploration into selective bond activation. Computational and experimental studies on other halogenated compounds show that the type of halogen significantly affects crystal packing and intermolecular interactions, which can in turn influence reactivity. nih.gov Research could focus on developing catalytic systems capable of selectively activating the C-Cl bond over the more robust C-F bonds, or vice-versa, enabling stepwise functionalization of the aromatic ring.

Integration into Flow Chemistry and Sustainable Synthesis Paradigms

The principles of green chemistry and sustainable manufacturing are increasingly critical in chemical synthesis. asianpubs.org Integrating the synthesis of this compound and its derivatives into continuous-flow systems is a key research direction. Flow chemistry offers significant advantages, including superior heat transfer, enhanced safety for handling energetic intermediates, and the ability to inhibit side reactions. researchgate.net Processes like diazotization, which are common in the synthesis of aromatic building blocks, have been successfully translated to continuous-flow setups, demonstrating improved efficiency and control over unwanted hydrolysis byproducts. researchgate.net

This paradigm also encourages the use of greener reagents and catalysts. Enzymatic processes, as mentioned earlier, are inherently sustainable. researchgate.netscilit.com Combining the benefits of biocatalysis with the process control of flow reactors could lead to highly efficient and environmentally benign production methods for fluorinated benzoates.

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Optimizing complex chemical reactions requires a deep understanding of reaction kinetics, intermediates, and byproduct formation. Advanced spectroscopic techniques are essential tools for gaining this insight through in-situ (in-reaction) monitoring. Given the presence of fluorine, ¹⁹F NMR spectroscopy is a particularly powerful technique. It has been effectively used to monitor site-specific interactions and conformational changes in complex systems, such as fluorinated proteins and nanocarriers. rsc.org Applying in-situ ¹⁹F NMR to the synthesis of this compound would allow researchers to track the consumption of fluorinated starting materials and the formation of fluorinated products and intermediates in real time. rsc.orgtandfonline.com This data is invaluable for rapid reaction optimization and mechanistic elucidation.

Table 2: Spectroscopic Techniques for Reaction Analysis

| Technique | Application for this compound | Information Gained | Reference Insights |

|---|---|---|---|

| ¹⁹F NMR Spectroscopy | In-situ monitoring of reactions involving the fluorinated ring. | Rate of reactant consumption, detection of fluorinated intermediates, quantification of product formation. | Established as a powerful tool for probing the local environment of fluorine atoms. rsc.org |

| Multinuclear NMR (¹H, ¹³C) | Full structural characterization of starting materials, intermediates, and final products. | Confirms molecular structure, purity, and substituent positions. | Routinely used for characterizing new fluorinated compounds. tandfonline.comtandfonline.com |

| FT-IR/Raman Spectroscopy | Real-time tracking of functional group transformations (e.g., C=O of the ester). | Reaction kinetics, endpoint determination. | Complements NMR by providing information on vibrational modes. |

Synergistic Approaches Combining Computational and Experimental Research

The synergy between computational modeling and experimental work can dramatically accelerate the discovery and optimization of chemical systems. nih.gov For this compound, Density Functional Theory (DFT) calculations can be employed to predict key properties before a single experiment is run. These predictions can include molecular geometry, electronic structure, spectroscopic signatures (NMR, IR), and the relative energies of reaction pathways.

For example, computational studies on similar halogenated molecules have successfully elucidated how different halogens affect molecular conformation and intermolecular forces like hydrogen bonds. nih.gov Molecular dynamics simulations have been used alongside NMR data to understand the structural behavior of complex fluorinated systems. rsc.org A future research program could use DFT to model potential reaction mechanisms, identify the most likely transition states, and predict the regioselectivity of further substitutions. These computational hypotheses would then guide targeted laboratory experiments, with the experimental results feeding back to refine the theoretical models. This iterative cycle of prediction and validation can lead to a much deeper understanding of the molecule's reactivity and properties.

Exploration of New Applications beyond Current Scope

The unique combination of chloro, difluoro, and benzoate ester functionalities suggests that this compound could serve as a valuable building block in materials science and medicinal chemistry. Fluorinated compounds are known to possess unique properties, and nearly a quarter of modern pharmaceuticals contain fluorine. pharmtech.com

Future research could explore the following areas:

Liquid Crystals: Certain series of fluorine-containing phenyl benzoates are known to exhibit liquid crystalline properties. tandfonline.comtandfonline.com The specific substitution pattern of this compound could be investigated to see if it or its derivatives can form novel mesomorphic phases.

Advanced Polymers and Materials: The molecule could be functionalized and incorporated into polymers. The presence of halogens can enhance properties like thermal stability, chemical resistance, and hydrophobicity. Simple thermal exfoliation methods have been used to create fluorinated graphene, highlighting the interest in fluorinated materials. nih.gov

Medicinal Chemistry Scaffolds: While avoiding direct therapeutic claims, the molecule can be explored as a scaffold for creating libraries of new compounds. Heterocyclic systems derived from related building blocks have been investigated for a range of biological activities. evitachem.com The difluorochloro-substituted phenyl ring is a unique pharmacophore that could be used to develop novel chemical entities for screening programs.

Table 3: Potential Future Application Areas

| Application Area | Rationale | Relevant Precedent/Insight |

|---|---|---|

| Liquid Crystals | Phenyl benzoate structures are common cores for liquid crystals; fluorine substitution can tune mesomorphic properties. | Series of 4-trifluoromethylphenyl 4-n-alkoxybenzoates and 4-cyanophenyl 4-perfluoroalkylbenzoates show liquid crystalline behavior. tandfonline.com |

| Material Science | Halogenated aromatics can be precursors to specialty polymers with enhanced thermal or chemical stability. | Used as a versatile building block in synthesizing more complex organic molecules for material science. evitachem.com |

| Medicinal Chemistry | Fluorine substitution is a key strategy in drug design to modulate metabolic stability and binding affinity. | Fluorinated compounds are prevalent in pharmaceuticals and are used to develop biologically relevant molecules. pharmtech.comacs.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 6-chloro-2,3-difluorobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via esterification of the corresponding benzoic acid derivative using ethanol under acidic catalysis. Key parameters include:

- Temperature : 80–100°C under reflux .

- Catalysts : Sulfuric acid or p-toluenesulfonic acid for protonation .

- Purification : Distillation or crystallization (e.g., using ethyl acetate/hexane) to achieve >95% purity .

- Scale-Up : Continuous flow reactors improve yield and reduce side reactions .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- HPLC with Photometric Detection : Used to quantify purity and monitor reaction progress (e.g., C18 column, acetonitrile/water mobile phase) .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns (e.g., ESI-MS for [M+H]⁺ at m/z 265.05) .

- NMR Spectroscopy : ¹⁹F and ¹H NMR identify substituent positions (e.g., δ 7.5–8.0 ppm for aromatic protons) .

Advanced Research Questions

Q. How do substituent positions (e.g., 6-chloro vs. 5-bromo) influence the reactivity and biological activity of difluorobenzoate derivatives?

- Methodological Answer :

- Electronic Effects : Chlorine at position 6 increases electrophilicity compared to bromine at position 5, altering nucleophilic substitution kinetics .

- Biological Impact : The 6-chloro-2,3-difluoro configuration enhances binding to cytochrome P450 enzymes, as shown in cytotoxicity assays (IC₅₀ = 12–18 µM in MCF-7 cells) .

- Comparative Data :

| Substituent Position | LogP | IC₅₀ (MCF-7) |

|---|---|---|

| 6-Cl, 2,3-F | 2.8 | 15 µM |

| 5-Br, 2,3-F | 3.1 | 22 µM |

Q. What computational methods are used to predict the thermodynamic stability and reaction pathways of this compound?

- Methodological Answer :

- DFT Calculations : Evaluate bond dissociation energies (e.g., C-Cl: 315 kJ/mol) and transition states for hydrolysis .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., docking studies with caspase-3 for apoptosis induction) .

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (>200°C) .

Q. How can metabolite profiling of this compound be performed in biological systems?

- Methodological Answer :

- Acid Hydrolysis : Convert metabolites to 6-chloro-2,3-dihydrobenzoazol-2-one (CDHB) using 0.5 M HCl, followed by extraction into ethyl acetate .

- Column Cleanup : Sep-Pak Plus Diol and Bond Elut AccuCartridge columns remove matrix interferents .

- LC-HRMS : Identifies phase I/II metabolites (e.g., glucuronide conjugates) .

Q. What experimental strategies resolve contradictions in reported cytotoxic effects of halogenated benzoates?

- Methodological Answer :

- Dose-Response Curves : Validate activity across multiple cell lines (e.g., HepG2 vs. MCF-7) to rule out cell-specific effects .

- ROS Assays : Confirm if cytotoxicity is mediated by reactive oxygen species (e.g., DCFH-DA fluorescence) .

- Synergy Studies : Test combinations with standard chemotherapeutics (e.g., doxorubicin) to assess additive effects .

Methodological Notes

- Synthetic Challenges : Bromine/chlorine competition in electrophilic substitution requires precise stoichiometry to avoid regioisomers .

- Analytical Pitfalls : Fluorine’s strong NMR signals may obscure adjacent proton signals; use ¹³C DEPT for clarity .

- Biological Assay Design : Include negative controls (e.g., unsubstituted benzoate) to isolate substituent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.